Bis(1-methyl-1H-imidazol-2-yl)methanone
Overview
Description
Bis(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound with the molecular formula C9H10N4O. It is known for its unique structure, which includes two imidazole rings connected by a methanone group.
Mechanism of Action
Target of Action
Bis(1-methyl-1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to inhibit cell death when administered in cell culture or in vivo .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability. Its melting point is 151.2-153.0 °C, and its predicted boiling point is 414.1±28.0 °C .
Result of Action
Some analogues of this compound have been found to inhibit cell death . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound is stable under normal operating conditions . Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate laboratory safety procedures and personal protective equipment should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
Bis(1-methyl-1H-imidazol-2-yl)methanone plays a significant role in biochemical reactions, particularly as a colorimetric indicator. It interacts with iron (II) ions, forming a complex that results in a color change, which can be easily detected and measured. This interaction is highly selective, making this compound an essential tool for detecting and quantifying iron (II) in various samples . Additionally, this compound may interact with other metal ions, although its selectivity for iron (II) is a key feature.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as a colorimetric indicator suggests that it may be used in cellular assays to detect and measure the presence of iron (II) ions. This can provide valuable information about cellular metabolism and iron homeostasis. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism would depend on its concentration and the specific cellular context in which it is used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a complex with iron (II) ions. This binding interaction results in a color change that can be detected visually or spectrophotometrically. The mechanism involves the coordination of the iron (II) ion with the nitrogen atoms in the imidazole rings of this compound, leading to the formation of a stable complex . This interaction is highly specific, allowing for accurate detection of iron (II) in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro and in vivo studies, the temporal effects of this compound would depend on factors such as concentration, exposure time, and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with any chemical compound, it is likely that there are threshold effects and potential toxic or adverse effects at high doses. Careful dosage optimization would be necessary to ensure the compound’s efficacy and safety in experimental settings .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Its role as a colorimetric indicator suggests that it may not undergo significant metabolic transformation in biological systems. Instead, it likely remains intact to perform its function of detecting and quantifying iron (II) ions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its solubility in water suggests that it can be easily distributed in aqueous environments. The compound may interact with transporters or binding proteins that facilitate its movement within biological systems .
Subcellular Localization
Its function as a colorimetric indicator for iron (II) ions suggests that it may localize to areas where iron (II) is present, such as the cytoplasm or specific organelles involved in iron metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 1-methylimidazole with a suitable carbonyl compound under controlled conditions. One common method involves the use of a base to deprotonate the imidazole, followed by a reaction with a carbonyl compound such as formaldehyde . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The imidazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the imidazole rings .
Scientific Research Applications
Bis(1-methyl-1H-imidazol-2-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole) derivatives: These compounds have similar structures but with benzimidazole rings instead of imidazole rings.
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share structural similarities but differ in their functional groups and properties.
Uniqueness
Bis(1-methyl-1H-imidazol-2-yl)methanone is unique due to its specific structure, which allows it to form stable complexes with metals and interact with biological molecules in distinct ways. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
bis(1-methylimidazol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDFYGQFWQRHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404680 | |
Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-40-9 | |
Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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